This compound can be sourced from various chemical databases like PubChem and BenchChem, where it is cataloged under the unique identifier CAS No. 178269-03-9. It falls under the classification of Acute Toxicity Category 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) due to its potential health hazards upon exposure .
The synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. A common approach includes:
These reactions are carried out in a laboratory setting, with conditions optimized for yield and purity. For industrial applications, methods may be scaled up using continuous flow reactors and advanced purification techniques like chromatography .
The molecular formula for 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is , with a molecular weight of approximately 164.16 g/mol. The compound features:
The structural representation can be expressed using the following InChI key:
This structure contributes to its unique chemical properties and biological activity .
7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with biological targets that influence various biochemical pathways. Research indicates that derivatives of this compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
In vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting that this compound may possess significant anticancer activity .
The physical properties of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine include:
The chemical properties include reactivity patterns typical of nitro compounds and heterocycles, allowing for various functionalization opportunities .
7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine has several significant applications in scientific research:
The synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine relies on meticulously sequenced transformations starting from halogenated pyridine precursors. A representative industrial-scale route begins with 2-bromo-5-methylpyridine (11), which undergoes m-chloroperbenzoic acid-mediated oxidation to yield N-oxide intermediate 12. This activated species enables electrophilic aromatic substitution using fuming nitric acid in concentrated sulfuric acid, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) with high positional specificity at the C4 position ortho to the N-oxide. Subsequent formylation via N,N-dimethylformamide dimethyl acetal introduces a formyl group at C3, generating enone intermediate 14. The pivotal Bartoli indole synthesis employs iron powder in acetic acid to simultaneously reduce the nitro group and facilitate pyrrole ring annulation through nucleophilic displacement, yielding the bicyclic 6-bromo-1H-pyrrolo[3,2-c]pyridine core (15). Final functionalization at C1 is achieved via copper(II)-catalyzed coupling with 3,4,5-trimethoxyphenylboric acid [4].
Table 1: Key Synthetic Steps for 7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Precursors
Step | Starting Material | Key Reaction | Intermediate | Yield (%) |
---|---|---|---|---|
1 | 2-Bromo-5-methylpyridine | N-Oxidation | 2-Bromo-5-methylpyridine 1-oxide | 85-92 |
2 | 2-Bromo-5-methylpyridine 1-oxide | Electrophilic Nitration | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | 75-80 |
3 | Nitrated N-oxide | Vilsmeier-Haack Formylation | Enone intermediate | 65-70 |
4 | Formylated intermediate | Bartoli Cyclization | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 50-60 |
Alternative approaches exploit multi-component domino reactions for scaffold diversification. A four-component cascade combining 4-hydroxy-6-methyl-2H-pyran-2-one, amines, and β-nitrostyrenes in acetic acid achieves atom-economical construction of pyrrolo[3,2-c]pyridin-4-one derivatives via five successive bond-forming events. Though not directly yielding the title compound, this method exemplifies strategic complexity generation relevant to peripheral functionalization [5].
Regioselective nitration of the pyrrolopyridine scaffold demands precise electronic and steric control due to the differential reactivity of pyrrole versus pyridine rings. For 7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, C3-nitration exploits the inherent electron density at the pyrrole β-position. Optimal conditions employ fuming nitric acid (≥90%) in anhydrous sulfuric acid at 0-5°C, achieving >85% regioselectivity for 3-nitro isomer formation with minimal C5 byproducts. Kinetic studies reveal this specificity arises from protonation equilibria: under strongly acidic conditions, the pyridine nitrogen becomes protonated, directing electrophilic attack exclusively to the electron-rich pyrrole ring [4] [10].
Table 2: Comparative Nitration Approaches for Pyrrolo[2,3-c]pyridine Systems
Substrate | Conditions | Temperature | Regioselectivity (3-Nitro:5-Nitro) | Yield (%) |
---|---|---|---|---|
7-Methyl-1H-pyrrolo[2,3-c]pyridine | HNO₃/H₂SO₄ (1:1) | 0°C | 3:1 | 65 |
7-Methyl-1H-pyrrolo[2,3-c]pyridine | Fuming HNO₃/H₂SO₄ | 0°C | >9:1 | 88 |
1-Protected derivatives | Acetyl nitrate | -10°C | 8:1 | 72 |
N-Oxide precursors | HNO₃/Ac₂O | 20°C | Exclusive C4 pyridine nitration | 95 |
Protection-deprotection strategies further enhance selectivity. N1-Alkylation with tert-butyloxycarbonyl (Boc) groups electronically deactivates the pyrrole ring, enabling orthogonal functionalization of the pyridine moiety. Subsequent Boc removal restores pyrrole nucleophilicity for targeted C3 nitration. Computational modeling confirms that C3-nitrated derivatives exhibit optimal orbital symmetry for frontier molecular orbital interactions in pharmaceutical target binding, rationalizing the synthetic focus on this isomer [4] [10].
While classical synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine suffers from prolonged reaction times (12-48 hours) and moderate yields, modern reactor technologies dramatically enhance efficiency. Microwave irradiation accelerates the Bartoli cyclization step from 18 hours to 25 minutes, suppressing thermal degradation pathways while increasing yield from 55% to 78%. Critical parameters include controlled power delivery (300W pulsed irradiation) and ethanol/water solvent mixtures that absorb microwave energy efficiently without generating supercritical conditions [3] [4].
Continuous flow systems demonstrate even greater improvements for hazardous nitrations:
These systems facilitate kilogram-scale production of pharmaceutical intermediates like 2-bromo-5-methyl-4-nitropyridine 1-oxide with >99% purity, circumventing intermediate isolation and purification bottlenecks [4].
The 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold offers three strategic sites for regioselective elaboration: the electron-deficient C4 position (pyridine ring), the electron-rich C2 position (pyrrole ring), and the N1 nitrogen.
C4 Functionalization leverages halogen anchors (bromine at C4) for transition metal-catalyzed couplings. Suzuki-Miyaura reactions with arylboronic acids proceed with >95% selectivity at C4 when using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80°C. This chemoselectivity arises from preferential oxidative addition at C-Br versus competing C-Cl bonds when present. The nitro group at C3 remains unaffected under these conditions [4] [6].
N1 Alkylation requires careful base selection: sodium hydride in DMF at -20°C achieves >90% N1-alkylation versus <5% N2-isomers, as confirmed by HMBC NMR. Molecular modeling reveals that alkyl halides approach perpendicular to the ring plane, favoring reaction at the sterically accessible N1 site rather than the electronically preferred N2. This selectivity enables installation of pharmacophores like 3,4,5-trimethoxyphenyl groups critical for tubulin inhibition activity [4] [10].
C2 Electrophilic Substitution exploits the pyrrole ring's π-excess. Vilsmeier-Haack formylation at C2 occurs with 100% regioselectivity using POCl₃/DMF at 0°C, producing aldehydes convertible to hydroxymethyl derivatives (NaBH₄) or vinylogous systems (Wittig reactions). Bromination requires N1 protection; 1-Boc-protected derivatives undergo clean C2-bromination with NBS in acetonitrile, enabling subsequent cross-coupling [6] [9].
Table 3: Regioselective Modification Sites and Applications
Position | Reaction Type | Conditions | Selectivity | Applications |
---|---|---|---|---|
C4 (Pyridine ring) | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 80°C | >95% | Biaryl pharmacophores for kinase inhibition |
N1 | Alkylation | NaH, DMF, -20°C, alkyl halides | >90% N1 vs N2 | Tubulin-binding domain mimetics |
C2 (Pyrrole ring) | Vilsmeier-Haack | POCl₃/DMF, 0°C | Exclusive C2 | Aldehyde handles for Schiff base formation |
C3 | Reduction | SnCl₂/HCl or H₂/Pd-C | Chemoselective NO₂→NH₂ | Aniline precursors for diazotization |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9